molecular formula C18H21N3OS B2577534 (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105230-11-2

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2577534
CAS No.: 1105230-11-2
M. Wt: 327.45
InChI Key: MEQLKLSBLZGPON-HJWRWDBZSA-N
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Description

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The thiadiazole and piperidine rings are then coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

    Final Assembly: The phenylprop-2-en-1-one moiety is introduced through a condensation reaction, typically using an aldol condensation between an aromatic aldehyde and an enone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the thiadiazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions, such as neurological disorders or infections.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (Z)-1-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, can enhance its stability and reactivity compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(Z)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-16-19-20-18(23-16)15-10-12-21(13-11-15)17(22)9-8-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLKLSBLZGPON-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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